テヌイフォリサイドB

概要

説明

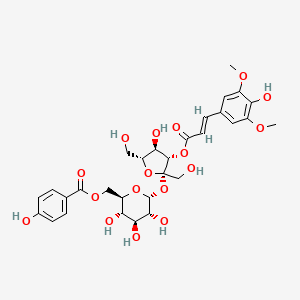

テヌイフォリサイドBは、伝統的な中国医学で広く用いられている植物である、センブリ(Polygala tenuifolia)の根から単離された天然化合物です。 この化合物は、認知機能の改善と脳保護効果の可能性を示しており、神経保護療法におけるさらなる研究のための有望な候補となっています .

科学的研究の応用

Tenuifoliside B has been extensively studied for its neuroprotective effects. It has shown potential in:

Cognitive Improvement: Inhibits potassium cyanide-induced hypoxia and scopolamine-induced memory impairment.

Cerebral Protection: Exhibits protective effects against brain damage in animal models.

Potential Anti-Alzheimer’s Disease Compound: Shows promise as a lead compound for Alzheimer’s disease due to its cognitive enhancing properties.

作用機序

テヌイフォリサイドBは、複数の経路を通じてその効果を発揮します。

シアン化カリウム誘発の低酸素症の抑制: 脳細胞を低酸素状態による損傷から保護します。

スコポラミン誘発の記憶障害の抑制: 記憶喪失を防ぐことで認知機能を高めます。

類似化合物:

- テヌイフォリサイドA

- テヌイフォリサイドC

- 3,6′-ジシナポイルスクロース

比較: this compoundは、その特定の認知機能向上効果と脳保護効果のために独特です。 テヌイフォリサイドAとCも神経保護特性を示しますが、this compoundは、シアン化カリウム誘発の低酸素症とスコポラミン誘発の記憶障害の抑制において、より高い効力を示しています .

生化学分析

Biochemical Properties

Tenuifoliside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Tenuifoliside B has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to increased levels of acetylcholine, which is essential for cognitive functions. Additionally, Tenuifoliside B interacts with superoxide dismutase and catalase, enzymes involved in the detoxification of reactive oxygen species, thereby exhibiting antioxidant properties .

Cellular Effects

Tenuifoliside B exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes synaptic plasticity and enhances nerve cell proliferation . Tenuifoliside B also influences cell signaling pathways, such as the cyclic adenosine monophosphate response element-binding protein (CREB) pathway, which is crucial for memory formation and cognitive functions . Furthermore, Tenuifoliside B modulates gene expression by upregulating the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the survival and growth of neurons .

Molecular Mechanism

At the molecular level, Tenuifoliside B exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . Tenuifoliside B also inhibits the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters, contributing to its antidepressant effects. Additionally, Tenuifoliside B enhances the phosphorylation of CREB, which is essential for the transcription of genes involved in neuronal plasticity and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenuifoliside B have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH conditions . Long-term studies have shown that Tenuifoliside B maintains its neuroprotective effects over extended periods, with consistent inhibition of acetylcholinesterase and MAO activities . Its antioxidant properties may diminish over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of Tenuifoliside B vary with different dosages in animal models. At low to moderate doses, Tenuifoliside B exhibits significant neuroprotective and cognitive-enhancing effects without noticeable toxicity . At high doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed .

Metabolic Pathways

Tenuifoliside B is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate before being excreted . Tenuifoliside B also affects metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Tenuifoliside B is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Tenuifoliside B tends to accumulate in the brain, liver, and kidneys, where it exerts its pharmacological effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

Tenuifoliside B is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its subcellular localization. For instance, in the mitochondria, Tenuifoliside B enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress . In the nucleus, it modulates gene expression by interacting with transcription factors and other nuclear proteins .

準備方法

合成経路と反応条件: テヌイフォリサイドBの合成には、センブリの根からの抽出が含まれます。 このプロセスには通常、高性能液体クロマトグラフィー(HPLC)と超高性能液体クロマトグラフィー-四重極飛行時間型質量分析計(UHPLC-Q-TOF/MS)を使用して、化合物を単離および精製することが含まれます .

工業生産方法: this compoundの工業生産はまだ初期段階にあります。抽出プロセスには、メタノール、エタノール、アセトニトリルなどの溶媒の使用が含まれます。 根は通常、細かい粉末に粉砕され、次にクロマトグラフィー技術を用いた溶媒抽出と精製が行われます .

化学反応の分析

反応の種類: テヌイフォリサイドBは、加水分解、異性化(シス-トランス異性化、ケト-エノール互変異性、光学異性化など)、アルカリ条件下での分解を含むさまざまな化学反応を起こします .

一般的な試薬と条件:

加水分解: 通常、水溶液中で起こり、温度とpHの影響を受けます。

異性化: pHと温度の変化によって誘発される可能性があります。

形成される主要な生成物: this compoundの分解生成物には、UHPLC-Q-TOF/MSを使用して同定されたさまざまな異性体と加水分解された形態が含まれます .

4. 科学研究への応用

This compoundは、その神経保護効果について広く研究されてきました。次の点で可能性を示しています。

認知機能の改善: シアン化カリウム誘発の低酸素症とスコポラミン誘発の記憶障害を抑制します.

脳保護: 動物モデルにおける脳損傷に対する保護効果を示します.

アルツハイマー病の潜在的な化合物: 認知機能を高める特性により、アルツハイマー病のリード化合物として有望視されています.

類似化合物との比較

- Tenuifoliside A

- Tenuifoliside C

- 3,6′-Disinapoyl Sucrose

Comparison: Tenuifoliside B is unique due to its specific cognitive enhancing and cerebral protective effects. While Tenuifoliside A and C also exhibit neuroprotective properties, Tenuifoliside B has shown a higher potency in inhibiting potassium cyanide-induced hypoxia and scopolamine-induced memory impairment .

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYKIOIUVMDUIK-GUJRDUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139726-36-6 | |

| Record name | Tenuifoliside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENUIFOLISIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38VD25Q1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tenuifoliside B and where is it found?

A1: Tenuifoliside B is an acylated oligosaccharide found in the roots of Polygala tenuifolia Willdenow, also known as Yuanzhi. [] This plant is a traditional Chinese medicine used to address various conditions like amnesia, neurasthenia, and insomnia. []

Q2: What are the potential cognitive benefits of Tenuifoliside B?

A2: Research suggests that Tenuifoliside B exhibits cerebral protective effects against potassium cyanide (KCN)-induced anoxia in mice, a model for cerebrovascular disease. [] It also showed promise in ameliorating scopolamine-induced memory impairment in rats, possibly by enhancing the cholinergic system. []

Q3: How does the structure of Tenuifoliside B relate to its activity?

A3: Both Tenuifoliside B and 3,6'-disinapoylsucrose, another active compound in Polygala tenuifolia, share a sinapoyl moiety. [] Studies indicate that this sinapoyl moiety could be responsible for the observed inhibition of hypoxia and memory impairment. [] Sinapic acid, containing this moiety, also demonstrated similar protective effects. [] This suggests the sinapoyl moiety plays a crucial role in the pharmacological activity of these compounds. []

Q4: Are there other compounds similar to Tenuifoliside B in Polygala tenuifolia?

A4: Yes, Polygala tenuifolia contains a range of acylated oligosaccharides and other compounds. For instance, research identified sibiricose A5, sibiricose A6, glomeratose A, and tenuifoliside C alongside Tenuifoliside B. [] These compounds have been studied for potential applications in treating ischemic stroke due to their lactate dehydrogenase inhibitory activity. []

Q5: What is the impact of processing on the chemical composition of Polygala tenuifolia?

A5: Studies show that processing methods, such as simmering with licorice, can significantly alter the chemical profile of Polygala tenuifolia. [] For example, licorice processing decreased the levels of Tenuifoliside B, 3,6'-disinapoyl sucrose, tenuifoliose A, tenuifoliose H, onjisaponin B, onjisaponin Z, and total saponins. [] Conversely, this process increased the levels of glomeratose A and 3,4,5-trimethoxycinnamic acid. []

Q6: How stable is Tenuifoliside B in aqueous solutions?

A6: Tenuifoliside B, like other oligosaccharide esters in Polygala tenuifolia, is susceptible to degradation in aqueous solutions, especially under alkaline conditions. [] The degradation mechanisms are primarily hydrolysis and isomerization, including cis-trans isomerism, keto–enol tautomerism, and optical isomerism. [] The half-life (t1/2) of Tenuifoliside B at pH 10.8 is 0.17. []

Q7: What analytical techniques are used to study Tenuifoliside B and related compounds?

A7: Various analytical methods have been employed to characterize and quantify Tenuifoliside B and other compounds in Polygala tenuifolia. These include high-performance liquid chromatography (HPLC), [] ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS), [, ] and ultrafiltration liquid chromatography coupled with mass spectrometry. [] These techniques allow researchers to identify and analyze the diverse chemical constituents of this plant.

Q8: Does the geographical origin of Polygala tenuifolia affect its chemical composition?

A8: Yes, research indicates that the habitat significantly influences the secondary metabolite content of Polygala tenuifolia. [] For example, samples from one location (AG) showed higher levels of Tenuifoliside B and tenuifoliside C, while samples from another location (FY) had higher levels of 3,6'-disinapoyl sucrose, tenuifoliose S, tenuifoliose L, and tenuifoliose V. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)

![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)

![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)